
N'-benzylethane-1,2-diamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-benzylethane-1,2-diamine;hydrochloride is an organic compound that belongs to the class of ethylenediamines. It is characterized by the presence of a benzyl group attached to the nitrogen atom of an ethylenediamine backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzylethane-1,2-diamine;hydrochloride typically involves the reaction of benzyl chloride with ethylenediamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of N’-benzylethane-1,2-diamine;hydrochloride can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
N’-benzylethane-1,2-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted ethylenediamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-benzylethane-1,2-diamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of N’-benzylethane-1,2-diamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methylbenzene-1,2-diamine dihydrochloride
- N-(1-Naphthyl)ethylenediamine dihydrochloride
- N,N-dimethyl,N’-benzylethane-1,2-diamine
Uniqueness
N’-benzylethane-1,2-diamine;hydrochloride is unique due to its specific benzyl substitution, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective. Its ability to undergo a variety of chemical reactions and its versatility in different fields of research further highlight its uniqueness.
Eigenschaften
CAS-Nummer |
65358-90-9 |
|---|---|
Molekularformel |
C9H15ClN2 |
Molekulargewicht |
186.68 g/mol |
IUPAC-Name |
N'-benzylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C9H14N2.ClH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5,11H,6-8,10H2;1H |
InChI-Schlüssel |
LZYQGZKAOYOXBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




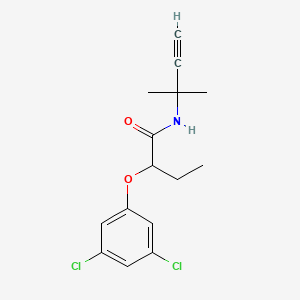
![S-[3-(Trichlorosilyl)propyl] ethanethioate](/img/structure/B14489016.png)
![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)

![1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B14489024.png)
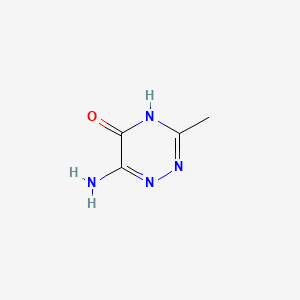
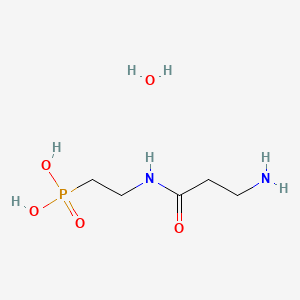
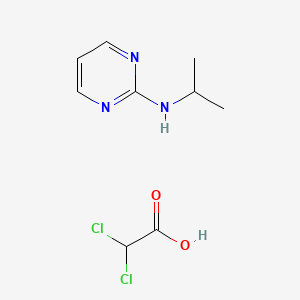
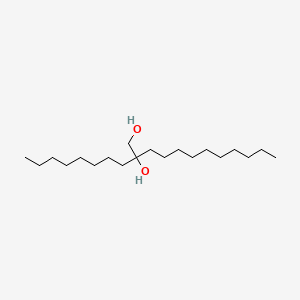

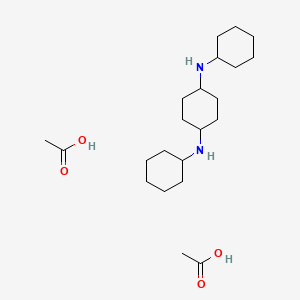
![1-[(Phenylcarbamoyl)amino]pyridin-1-ium iodide](/img/structure/B14489051.png)
